molecular formula C7H4Br2N2 B1424124 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-07-6

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1424124
CAS No.: 1190322-07-6
M. Wt: 275.93 g/mol
InChI Key: VTDJWYBQQBSZSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5 and 6 positions of the pyrrolo[2,3-b]pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, nucleophilic substitution with sodium azide yields azido derivatives, while Suzuki coupling with boronic acids produces biaryl derivatives .

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine, including 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers due to their role in cell proliferation and survival. For instance, a study reported that certain derivatives demonstrated potent inhibitory effects on FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for cancer therapy .

Table 1: FGFR Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
This compoundTBDTBDTBD

SGK-1 Kinase Inhibition

The compound has also been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in electrolyte balance and cellular proliferation. This inhibition presents therapeutic opportunities for conditions such as chronic renal disease and cardiovascular disorders . The ability to modulate SGK-1 activity may lead to novel treatments for diseases characterized by abnormal SGK-1 expression.

Synthesis of Azaindole-Based Compounds

This compound serves as a synthetic intermediate in the preparation of azaindole-based protein kinase inhibitors. The compound can be utilized in various coupling reactions to produce more complex structures that exhibit biological activity .

Table 2: Synthetic Pathways Involving this compound

Reaction TypeConditionsProducts
Suzuki CouplingPd catalyst in dioxane/waterAzaindole derivatives
BrominationBr₂ in chloroform3-Brominated derivatives
TosylationTsCl with baseTosylated intermediates

Development of Anti-Cancer Agents

A notable case study involved the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs for breast cancer treatment. The lead compound demonstrated not only FGFR inhibition but also the ability to induce apoptosis in cancer cells and inhibit their migration . This highlights the potential of this compound derivatives in developing targeted cancer therapies.

Cardiovascular Disease Treatment

Another study focused on the modulation of SGK-1 activity using pyrrolo[2,3-b]pyridine derivatives. The findings suggested that these compounds could regulate electrolyte balance and cellular proliferation in renal tissues affected by SGK-1 dysregulation . This application could pave the way for new treatments for cardiovascular diseases linked to electrolyte imbalance.

Mechanism of Action

The mechanism of action of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, particularly in medicinal applications, involves the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. By inhibiting FGFRs, this compound can reduce cell proliferation, induce apoptosis, and inhibit migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is unique due to its dual bromination at the 5 and 6 positions, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for selective functionalization and the creation of diverse derivatives, making it a valuable scaffold in drug discovery and material science .

Biological Activity

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a fused pyrrole and pyridine ring system with two bromine substituents at the 5 and 6 positions. Its molecular formula is C7H4Br2N2C_7H_4Br_2N_2, and it has a unique structure that influences its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of bromine atoms at specific positions.
  • Cyclization : Formation of the fused ring structure through cyclization reactions involving appropriate precursors.
  • Functionalization : Further modifications to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Compounds in this class have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For instance, derivatives have demonstrated IC50 values ranging from 7 to 712 nM against FGFR1–4 .
  • Antimicrobial Properties : Research indicates potential antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a role in treating infections .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of 5,6-dibromo derivatives on breast cancer cell lines (4T1). The compound significantly inhibited cell proliferation and induced apoptosis while reducing migration and invasion through modulation of matrix metalloproteinases (MMPs) .
  • Antimicrobial Effects :
    • In vitro evaluations revealed that derivatives exhibited MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectiveness (IC50/MIC)Reference
Kinase InhibitionFGFR1–47 - 712 nM
AntibacterialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL
AntitubercularMycobacterium tuberculosisPending further evaluation

Research Findings

Recent studies emphasize the importance of structure-activity relationships (SARs) in optimizing the biological properties of pyrrolo[2,3-b]pyridine derivatives. Modifications at various positions can enhance potency against specific targets while minimizing toxicity .

Future Directions

The ongoing research aims to:

  • Develop more potent derivatives with improved selectivity for FGFRs.
  • Explore additional therapeutic applications beyond oncology and infectious diseases.
  • Investigate the pharmacokinetics and bioavailability of these compounds to facilitate clinical translation.

Properties

IUPAC Name

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDJWYBQQBSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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